4-(Methylphenylamino)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylphenylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a methylphenylamine. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution reaction .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of phenol derivatives often involves large-scale nucleophilic aromatic substitution reactions. These processes are optimized for high yield and efficiency, utilizing advanced catalysts and reaction conditions to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Methylphenylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols or hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
4-(Methylphenylamino)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 4-(methylphenylamino)- involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions . It also affects cell signaling pathways and gene expression, contributing to its biological activities .
Comparison with Similar Compounds
4-(Methylphenylamino)phenol can be compared with other phenolic compounds such as:
Hydroquinone: Known for its strong reducing properties and use in photographic development.
Catechol: Exhibits strong antioxidant properties and is used in the synthesis of various pharmaceuticals.
Resorcinol: Used in the production of resins and adhesives, and has antiseptic properties
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
31310-72-2 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(N-methylanilino)phenol |
InChI |
InChI=1S/C13H13NO/c1-14(11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,15H,1H3 |
InChI Key |
DOLVPXPYXLABON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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